molecular formula C12H10O4 B063040 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde CAS No. 174814-75-6

7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde

Cat. No.: B063040
CAS No.: 174814-75-6
M. Wt: 218.2 g/mol
InChI Key: KRJVKZJPFURCCX-UHFFFAOYSA-N
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Description

7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde is an organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid with appropriate reagents. One common method is the esterification of 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid to form the ethyl ester, followed by hydrolysis and decarboxylation to yield the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.

    Reduction: 7-ethoxy-2-oxo-2H-chromene-3-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-2-oxo-2H-chromene-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-ethoxy-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJVKZJPFURCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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